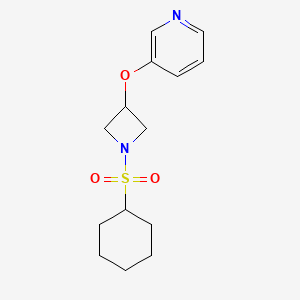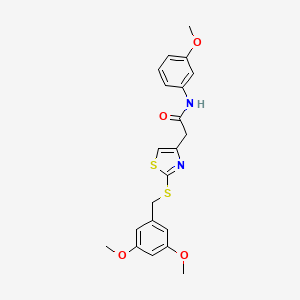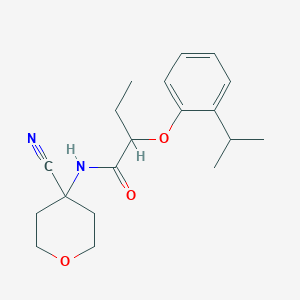![molecular formula C21H22ClN3O2 B2393056 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021066-91-0](/img/structure/B2393056.png)
3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as TASP0433864, is a novel small molecule that has been developed for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood, but it is believed to act through the inhibition of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is an important second messenger in various cellular processes. By inhibiting PDE4, 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione increases the levels of cAMP, which can lead to various cellular responses, including the inhibition of cell proliferation, reduction of inflammation, and improvement of cognitive functions.
Biochemical and Physiological Effects:
3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been found to have various biochemical and physiological effects in different scientific research studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been found to have neuroprotective effects and can improve cognitive functions in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is its high purity, which makes it suitable for various lab experiments. It has also been found to have low toxicity and high solubility, which makes it easy to administer in animal models. However, one of the limitations of 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is its low stability, which can lead to the formation of degradation products over time. Moreover, the mechanism of action of 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood, which can limit its potential therapeutic applications.
Future Directions
There are various future directions for the scientific research of 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to investigate the efficacy of 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in different cancer types and to elucidate its mechanism of action. Moreover, 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has shown promising results in the treatment of inflammation and neurological disorders, and further studies are needed to explore its potential therapeutic applications in these areas. Additionally, the development of more stable analogs of 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can further enhance its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves a multi-step process that includes the reaction of 4-chlorobenzylamine with 3-bromobenzyl bromide to form the intermediate compound, which is further reacted with 2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-3-carboxylic acid to yield the final product. The overall yield of this process is around 20%, and the purity of the compound is more than 98%.
Scientific Research Applications
3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been found to have neuroprotective effects and can improve cognitive functions in animal models of Alzheimer's disease.
properties
IUPAC Name |
3-benzyl-8-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c22-18-8-6-17(7-9-18)14-24-12-10-21(11-13-24)19(26)25(20(27)23-21)15-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSMNSBWDQGZFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)
![2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2392975.png)
![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2392976.png)

![8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol](/img/structure/B2392979.png)

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392984.png)
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2392986.png)

![8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2392991.png)


